
GSK1292263
概要
説明
GSK-1292263は、Gタンパク質共役受容体119(GPR119)の作動薬としての役割で知られる化学化合物です。 この化合物は、グルコース依存性インスリン分泌を促進し、グルコース恒常性を改善することにより、2型糖尿病の治療の可能性について調査されてきました .
準備方法
GSK-1292263の合成には、重要な中間体の形成とその後の反応を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、所有権があり、公開文献では完全に開示されていません。 この化合物は、ピペリジンとオキサジアゾール誘導体を含む一連の有機反応によって合成されることが知られています .
化学反応の分析
GSK-1292263は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドとスルホンを形成します。
還元: 還元反応により、分子内の特定の官能基を対応する還元型に変換できます。
置換: GSK-1292263は、特に求核攻撃を受けやすい位置で、求核置換反応を起こす可能性があります。 これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります
科学研究への応用
GSK-1292263は、さまざまな科学分野における応用について広く研究されてきました。
化学: Gタンパク質共役受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞および動物モデルにおけるグルコース代謝とインスリン分泌に対する影響について調査されています。
医学: インスリン分泌を促進し、グルコース耐性を改善する能力を示す研究により、2型糖尿病の潜在的な治療薬として研究されています。
科学的研究の応用
Clinical Trials
GSK1292263 has undergone several clinical trials to evaluate its efficacy and safety:
- Phase II Studies: Two randomized, placebo-controlled studies assessed this compound's effects on patients with T2DM. These studies indicated that while this compound did not significantly improve glucose control or circulating levels of insulin, glucagon, GLP-1, or GIP, it was well-tolerated without serious safety concerns .
- Dosing Regimens: In these trials, subjects received varying doses of this compound (25-800 mg for single doses and 100-600 mg/day for multiple doses over 14 days) alongside other treatments like sitagliptin .
Efficacy in Metabolic Disorders
While some GPR119 agonists have shown promise in enhancing insulin secretion and improving glycemic control, this compound’s clinical outcomes revealed a lack of significant efficacy compared to other agents like sitagliptin. This highlights the challenges faced in developing effective therapies targeting the GPR119 receptor for T2DM treatment .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Population | Dosage Range | Outcomes |
---|---|---|---|
Phase II Study 1 | Drug-naive T2DM patients | 25-800 mg (single) | No significant change in glucose control |
Phase II Study 2 | Patients on metformin | 100-600 mg/day (14 days) | Well-tolerated; no serious adverse effects |
Comparator | Sitagliptin | 100 mg/day | Used as a baseline for comparison |
Table 2: Comparison of GPR119 Agonists
Compound | Phase | Efficacy in T2DM | Safety Profile |
---|---|---|---|
This compound | II | Limited efficacy | No serious safety issues reported |
PSN632408 | II | Improved insulin secretion | Safe; reduced body weight gain |
BMS-903452 | I | Significant glucose reduction | Safe; no major adverse effects |
Case Study 1: Efficacy Evaluation
In a study involving ZDF rats treated with this compound over seven weeks, researchers observed a reduction in HbA1c levels and improved glucose excursions. However, these results did not translate effectively into human clinical trials, where the compound failed to significantly affect glycemic control .
Case Study 2: Comparative Analysis with Sitagliptin
In the second phase II trial, subjects receiving this compound were compared with those on sitagliptin. While sitagliptin demonstrated clear benefits in managing blood glucose levels, this compound did not show comparable improvements, suggesting that further research is needed to understand the limitations of this compound .
作用機序
GSK-1292263は、Gタンパク質共役受容体119(GPR119)を活性化することでその効果を発揮します。 この活性化により、グルカゴン様ペプチド-1およびその他の消化管ペプチドが上方制御され、それがグルコース依存性インスリン分泌を促進します。 関連する分子経路には、アデニル酸シクラーゼの活性化とそれに続く環状アデノシン一リン酸(cAMP)レベルの増加が含まれます .
類似化合物との比較
GSK-1292263は、その高い効力と経口バイオアベイラビリティにより、Gタンパク質共役受容体119作動薬の中でユニークです。 類似の化合物には次のものがあります。
6-OAU: 異なる化学構造を持ちますが、同様の生物活性を持つ別のGタンパク質共役受容体119作動薬。
AM-1638: グルコース代謝にも役割を果たす、Gタンパク質共役受容体40の完全作動薬。
ファシグリファム: 同様の治療目的で使用される、Gタンパク質共役受容体40の強力で選択的な作動薬 .
生物活性
GSK1292263, also known as GSK263, is a selective agonist of the G protein-coupled receptor 119 (GPR119). This compound has garnered attention for its potential therapeutic applications in the management of type 2 diabetes (T2D) due to its effects on glucose metabolism and gut hormone profiles. Research has demonstrated that GSK263 can modulate the secretion of incretin hormones, which play a crucial role in insulin regulation.
GPR119 is primarily expressed in enteroendocrine cells and pancreatic islets. Activation of this receptor stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), both of which enhance insulin secretion from pancreatic β-cells and inhibit glucagon release from α-cells. GSK263 has shown efficacy in enhancing GLP-1 secretion in various studies, although its effects on glucose control have been mixed.
Key Pharmacological Effects
- Incretin Secretion : GSK263 significantly increases circulating levels of peptide tyrosine-tyrosine (PYY) and has a modest effect on GLP-1 and GIP levels.
- Glucose Metabolism : In clinical studies, GSK263 did not significantly improve glycemic control in T2D patients but did alter gut hormone profiles positively.
- Safety Profile : The compound has been evaluated for off-target interactions, showing no significant adverse effects at therapeutic concentrations.
Study Design
Two pivotal randomized, placebo-controlled studies were conducted to evaluate the pharmacological profile of GSK263 in T2D patients:
- Study 1 : Involved drug-naive subjects or those who had ceased diabetic medications.
- Study 2 : Included subjects who were on metformin therapy.
Both studies assessed the effects of GSK263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP following oral glucose and meal challenges.
Results Summary
Parameter | Placebo | GSK263 (300 mg BID) | Metformin Co-dosing |
---|---|---|---|
Total PYY Levels | Baseline (10 pM) | Peak ~50 pM after meals | Peak ~100 pM at lunch |
Active GLP-1 Levels | Baseline | No significant change | Increased post-prandial |
Glucose Control | No change | No significant change | Modulated by metformin |
Insulin Levels | No change | No significant change | Modulated by metformin |
Findings
- PYY Secretion : GSK263 increased PYY levels significantly, with peak concentrations observed after meals.
- GLP-1 and GIP : While GSK263 alone did not enhance active GLP-1 or GIP levels significantly, co-administration with metformin improved post-prandial total GLP-1 levels.
- Glucose Control : The compound did not exhibit a marked effect on glucose control in T2D patients, indicating a need for further investigation into its clinical efficacy.
Case Studies
Several case studies have explored the implications of using GSK263 in clinical settings:
- Case Study A : Focused on the impact of GSK263 on T2D management alongside traditional therapies like metformin. Results indicated that while GSK263 improved gut hormone profiles, it did not lead to substantial changes in overall glycemic control.
- Case Study B : Examined the long-term safety profile of GSK263 in a cohort of patients with varying degrees of T2D severity. The findings suggested that while well-tolerated, the efficacy diminished over time, highlighting a potential limitation in chronic use.
特性
IUPAC Name |
5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRTVVIBJSSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025666 | |
Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032823-75-8 | |
Record name | GSK1292263 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1292263 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-1292263 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。